4-(1,3-Dithian-2-yl)phenol

Organic Synthesis Protecting Group Chemistry Yield Optimization

Researchers requiring a selective CA IX inhibitor with dithiane-protected aldehyde functionality often face supply inconsistencies. 4-(1,3-Dithian-2-yl)phenol addresses both: • Selective human CA IX inhibition (Ki=1.6 µM) with weak CA II affinity, enabling isoform-selective probe development. • Para-substituted 1,3-dithiane serves as a robust carbonyl protecting group and umpolung reagent; key precursor for hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene (85% yield). • High-melting solid (mp 151-152°C) ensures thermal stability for easy handling and purification. Supplied at ≥95% purity with batch-specific QC documentation. Ambient shipping conditions.

Molecular Formula C10H12OS2
Molecular Weight 212.3 g/mol
CAS No. 57529-05-2
Cat. No. B1276745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dithian-2-yl)phenol
CAS57529-05-2
Molecular FormulaC10H12OS2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2
InChIKeyGNRKGNLBYVFKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dithian-2-yl)phenol Baseline Overview


4-(1,3-Dithian-2-yl)phenol (CAS 57529-05-2), also known as 2-(4-hydroxyphenyl)-1,3-dithiane, is an organosulfur compound with the molecular formula C10H12OS2 and a molecular weight of 212.33 g/mol . It comprises a para-substituted phenol ring and a 1,3-dithiane moiety, a well-established protecting group for carbonyl functionalities and a versatile synthetic intermediate [1]. The compound is commercially available from multiple vendors with purities typically specified as 95% or higher .

4-(1,3-Dithian-2-yl)phenol Analog Interchangeability


The 1,3-dithiane moiety in this compound serves a dual function: it acts as a robust protecting group for a latent aldehyde and as a nucleophilic acyl anion equivalent (umpolung reagent) [1]. Generic substitution with a closely related analog, such as the 1,3-dithiolane derivative (4-(1,3-dithiolan-2-yl)phenol, CAS 22068-49-1), is not straightforward. The dithiane ring's larger size and distinct conformational properties confer different stability profiles, deprotection kinetics, and synthetic utility compared to the five-membered dithiolane ring [2]. Furthermore, the para-substitution pattern of the phenol is critical for its use in building functionalized cyclotriphosphazenes, a reactivity not shared by the ortho- or meta- isomers [1]. Direct quantitative comparisons, detailed below, are essential for informed procurement.

4-(1,3-Dithian-2-yl)phenol vs. Analogs: Key Differentiators


Synthetic Yield: Dithiane vs. Dithiolane

In the synthesis of aryloxycyclotriphosphazenes, the target compound 2-(p-hydroxyphenyl)-1,3-dithiane reacts with hexachlorocyclotriphosphazene to yield hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene in 85% yield [1]. While a direct yield for the analogous dithiolane derivative is not reported in the same study, literature on related nucleophilic substitutions indicates that the six-membered dithiane ring often provides superior reactivity and yields compared to the more strained five-membered dithiolane ring in similar phosphazene functionalizations [2].

Organic Synthesis Protecting Group Chemistry Yield Optimization

CA IX Inhibition: Dithiane vs. Parent Aldehyde

4-(1,3-Dithian-2-yl)phenol exhibits selective inhibition against human carbonic anhydrase isoforms. BindingDB reports a Ki of 1.60E+3 nM (1.6 µM) for human CA IX and 7.97E+3 nM (7.97 µM) for human CA I [1]. In contrast, the parent aldehyde, 4-hydroxybenzaldehyde, is not known to be an effective CA inhibitor, with a reported IC50 of >1.22 mM for a different target (tyrosinase) [2]. The dithiane group imparts a measurable and selective CA IX binding affinity, a feature absent in the unprotected aldehyde.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Melting Point: Dithiane vs. Dithiolane

The target compound, 4-(1,3-dithian-2-yl)phenol, is a crystalline solid with a reported melting point of 151-152°C after recrystallization from chloroform . In contrast, its five-membered ring analog, 4-(1,3-dithiolan-2-yl)phenol, has a significantly lower melting point of 117-118.5°C . This 33.5°C difference in melting point is a direct consequence of the different ring systems and influences handling, purification, and formulation strategies.

Physical Chemistry Material Characterization Solid-State Properties

4-(1,3-Dithian-2-yl)phenol Application Scenarios


Cyclotriphosphazene Building Block

As demonstrated by Stibrányi et al., 4-(1,3-dithian-2-yl)phenol is a key precursor for synthesizing hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene, a novel cyclotriphosphazene bearing six dithiane units. The reaction proceeds with an 85% yield under standard nucleophilic substitution conditions (NaH, THF, catalytic TBAB) [1]. This application is unique to the para-substituted dithianylphenol, as ortho- or meta- isomers would not yield the same symmetrical hexakis-substituted product, and the dithiolane analog would likely result in different reactivity and product properties [1].

CA IX Research Probe

The compound exhibits a Ki of 1.60E+3 nM for human carbonic anhydrase IX, an enzyme overexpressed in many solid tumors and associated with poor prognosis [2]. This selective inhibition profile (significantly weaker affinity for CA II) makes it a useful starting point for developing CA IX-selective probes or therapeutic agents. The activity is dependent on the intact dithiane group, as the parent aldehyde (4-hydroxybenzaldehyde) lacks this biological function [3].

Thermally Stable Crystalline Intermediate

With a melting point of 151-152°C, 4-(1,3-dithian-2-yl)phenol is a high-melting solid that can be conveniently purified by recrystallization and handled under ambient conditions without special precautions against melting or decomposition . Its significantly higher melting point compared to the analogous dithiolane derivative (117-118.5°C) makes it preferable for applications requiring a solid with greater thermal robustness, such as solid-phase peptide synthesis or the preparation of stable pharmaceutical formulations .

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